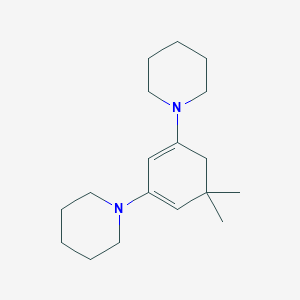
14-Methyl-1-oxacyclotetradeca-6,9-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 14-Methyl-1-oxacyclotetradeca-6,9-dien-2-one typically involves the following steps:
Formation of the Lactone Ring: The lactone ring is formed through a cyclization reaction, often involving the esterification of a hydroxy acid precursor.
Introduction of Double Bonds: The conjugated double bonds are introduced through selective dehydrogenation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
14-Methyl-1-oxacyclotetradeca-6,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated lactone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include epoxides, reduced lactones, and substituted derivatives .
Applications De Recherche Scientifique
14-Methyl-1-oxacyclotetradeca-6,9-dien-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of macrolide synthesis and reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mécanisme D'action
The mechanism of action of 14-Methyl-1-oxacyclotetradeca-6,9-dien-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
14-Methyl-1-oxacyclotetradeca-6,9-dien-2-one can be compared with other macrolide compounds, such as:
Erythromycin: A well-known macrolide antibiotic with a similar lactone ring structure but different substituents.
Azithromycin: Another macrolide antibiotic with a larger lactone ring and additional nitrogen atoms.
Clarithromycin: A macrolide antibiotic with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific ring structure and the presence of conjugated double bonds, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
90134-38-6 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
14-methyl-1-oxacyclotetradeca-6,9-dien-2-one |
InChI |
InChI=1S/C14H22O2/c1-13-11-9-7-5-3-2-4-6-8-10-12-14(15)16-13/h3-6,13H,2,7-12H2,1H3 |
Clé InChI |
JSZKXZJGTWVDOI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC=CCC=CCCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)



![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)



